A Technical Guide to 2-bromo-N-cyclopentylacetamide for Advanced Research Applications
A Technical Guide to 2-bromo-N-cyclopentylacetamide for Advanced Research Applications
Abstract: This guide provides an in-depth technical overview of 2-bromo-N-cyclopentylacetamide, a key intermediate in synthetic organic and medicinal chemistry. We will cover its core chemical identifiers, physicochemical properties, a detailed and rationalized synthesis protocol, and its established applications for researchers, scientists, and drug development professionals. This document is structured to deliver not only procedural steps but also the underlying scientific principles to empower effective and safe utilization of this versatile reagent.
Compound Identification and Core Properties
2-bromo-N-cyclopentylacetamide is an α-haloacetamide, a class of compounds recognized for their utility as alkylating agents and synthetic building blocks. The presence of a bromine atom alpha to the carbonyl group renders the methylene carbon electrophilic and susceptible to nucleophilic substitution, while the cyclopentyl group provides lipophilicity and specific steric bulk.
Its primary identifier is its Chemical Abstracts Service (CAS) number: 883521-80-0 .[1][2][3][4]
Chemical Structure
The molecular structure of 2-bromo-N-cyclopentylacetamide consists of a central acetamide functional group, with a bromine atom on the alpha-carbon and a cyclopentyl ring attached to the amide nitrogen.
Caption: Chemical structure of 2-bromo-N-cyclopentylacetamide.
Physicochemical Data
A summary of the key identifiers and properties of 2-bromo-N-cyclopentylacetamide is provided below. While some physical data like melting and boiling points are not consistently reported in public databases, the following information is well-established.[1][2][3]
| Property | Value | Source |
| CAS Number | 883521-80-0 | [1][2][4] |
| Molecular Formula | C₇H₁₂BrNO | [1][2][3] |
| Molecular Weight | 206.08 g/mol | [1][2][3] |
| IUPAC Name | 2-bromo-N-cyclopentylacetamide | |
| SMILES | O=C(NC1CCCC1)CBr | [3] |
| MDL Number | MFCD06800047 | [3] |
Synthesis Protocol: Acylation of Cyclopentylamine
The most direct and common laboratory-scale synthesis of 2-bromo-N-cyclopentylacetamide involves the acylation of cyclopentylamine with bromoacetyl bromide. This is a classic nucleophilic acyl substitution reaction.
Rationale and Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the primary amine (cyclopentylamine) on the highly electrophilic carbonyl carbon of the acyl bromide (bromoacetyl bromide). Bromoacetyl bromide is chosen as the acylating agent due to its high reactivity, which ensures a rapid and high-yielding reaction. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its role is to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-bromo-N-cyclopentylacetamide.
Detailed Step-by-Step Methodology
Materials:
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Cyclopentylamine (1.0 eq)[2]
-
Bromoacetyl bromide (1.05 eq)[2]
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopentylamine (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Acylation: Add a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the internal temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to yield 2-bromo-N-cyclopentylacetamide as the final product.
Applications in Research and Development
2-bromo-N-cyclopentylacetamide is primarily used as a synthetic intermediate. Its bifunctional nature—containing both an amide and an alkyl halide—makes it a valuable tool for introducing the N-cyclopentylacetamido moiety into larger molecules.
-
Alkylation of Nucleophiles: The compound is an effective alkylating agent for a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is foundational in building more complex molecular scaffolds.
-
Precursor in Medicinal Chemistry: N-phenylacetamide derivatives, a class to which this compound belongs, are recognized for their pharmacological potential.[6] Analogous structures are explored for various biological activities, and 2-bromo-N-cyclopentylacetamide serves as a key starting material for synthesizing libraries of novel compounds for screening. For instance, similar 2-bromo-N-aryl acetamides are reacted with various amines to produce derivatives with potential antibacterial activities.[6]
Safety and Handling
As an α-bromo amide, 2-bromo-N-cyclopentylacetamide is expected to be a corrosive, toxic, and lachrymatory compound. While specific data for this exact molecule is limited, information from analogous compounds like 2-bromoacetamide provides a strong basis for handling procedures.[7][8]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a flame-resistant lab coat.[9]
-
Exposure Controls: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][10] Ensure adequate ventilation.[9]
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10]
-
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Store locked up.[10]
Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and after consulting the specific Safety Data Sheet (SDS) for the compound.
References
-
Chemsrc. (2025). 2-Bromo-N-cyclopentylacetamide. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). (2-Bromoethyl)cyclopentane. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Cyclopentylacetamide. Retrieved February 2, 2026, from [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromoacetamide. Retrieved February 2, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Bromo-N-cyclopentylacetamide | CAS#:883521-80-0 | Chemsrc [chemsrc.com]
- 3. 883521-80-0|2-Bromo-N-cyclopentylacetamide|BLD Pharm [bldpharm.com]
- 4. 2-bromo-n-cyclopentylacetamide,(CAS# 883521-80-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. irejournals.com [irejournals.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
